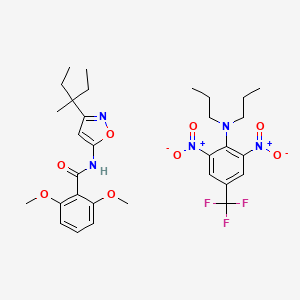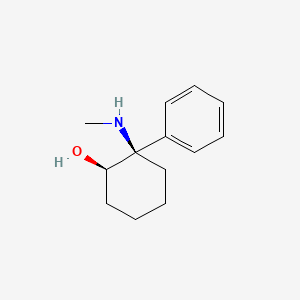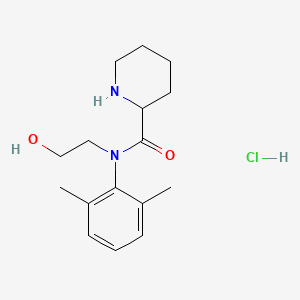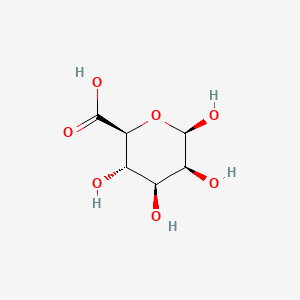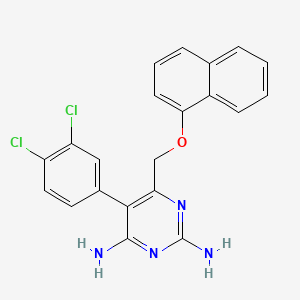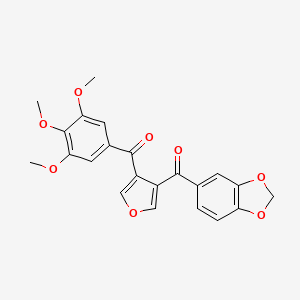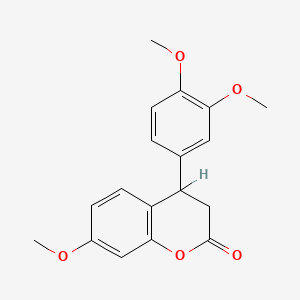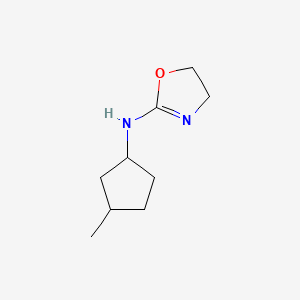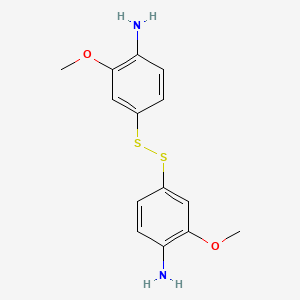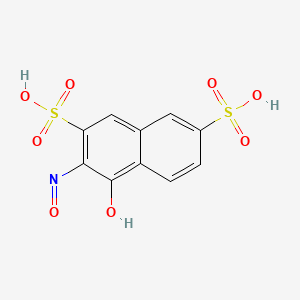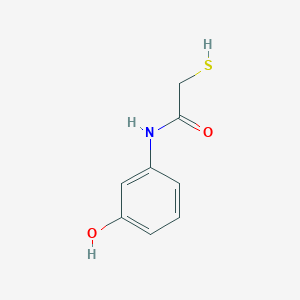
N-(3-Hydroxyphenyl)-2-mercaptoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxyphenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a mercaptoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-2-mercaptoacetamide typically involves the reaction of 3-hydroxyaniline with 2-mercaptoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 3-hydroxyaniline and 2-mercaptoacetic acid.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Procedure: The activated carboxylic acid reacts with the amine group of 3-hydroxyaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxyphenyl)-2-mercaptoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxyphenyl)-2-mercaptoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the mercaptoacetamide group can interact with thiol groups or metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)-2-mercaptoacetamide: Similar structure but with the hydroxy group in the para position.
N-(3-Hydroxyphenyl)acetamide: Lacks the mercapto group.
N-(3-Hydroxyphenyl)trimellitimide: Contains an imide group instead of the mercaptoacetamide group.
Uniqueness
N-(3-Hydroxyphenyl)-2-mercaptoacetamide is unique due to the presence of both hydroxy and mercapto groups, which allow for diverse chemical reactivity and potential biological activity. The combination of these functional groups provides a versatile scaffold for the development of new compounds with specific properties.
Eigenschaften
CAS-Nummer |
6310-11-8 |
|---|---|
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H9NO2S/c10-7-3-1-2-6(4-7)9-8(11)5-12/h1-4,10,12H,5H2,(H,9,11) |
InChI-Schlüssel |
VTHZPWTWZQFKNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


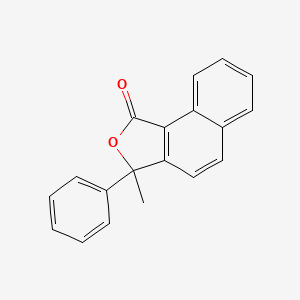


![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
